molecular formula C8H4N2O3 B116582 3-Formyl-4-nitrobenzonitrile CAS No. 90178-82-8

3-Formyl-4-nitrobenzonitrile

Cat. No. B116582
CAS RN: 90178-82-8
M. Wt: 176.13 g/mol
InChI Key: KVFQELNRGJIUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 . It is a solid substance and is often used in research.


Molecular Structure Analysis

The InChI code for 3-Formyl-4-nitrobenzonitrile is 1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H . This code provides a detailed description of the molecule’s structure, including the positions of the nitro group and the formyl group on the benzene ring.


Physical And Chemical Properties Analysis

3-Formyl-4-nitrobenzonitrile is a solid substance . It has a molecular weight of 176.13 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Thermophysical Properties

Research has explored the thermophysical properties of nitrobenzonitriles, including 3-Formyl-4-nitrobenzonitrile. A study by Jiménez et al. (2002) investigated the heat capacities and enthalpies of transitions of nitrobenzonitriles through differential scanning calorimetry. This research is fundamental in understanding the thermal behavior of these compounds, which is crucial in various scientific applications (Jiménez et al., 2002).

Applications in Synthesis

G. C. Reddy and colleagues (2007) demonstrated a one-pot conversion method of nitrobenzonitriles to quinazolin-4(3H)-ones, crucial for synthesizing anticancer drug molecules like gefitinib and erlotinib. This research highlights the significant role of nitrobenzonitriles in pharmaceutical synthesis (Reddy, Chandregowda, & Rao, 2007).

Molecular Structure and Electron-Withdrawing Effects

Studies on 3-Formyl-4-nitrobenzonitrile derivatives have also focused on their molecular structure and electron-withdrawing effects. For instance, Hashimoto et al. (2003) synthesized 4-Benzoylaminobenzonitrile derivatives and analyzed how electron-withdrawing groups like formyl or nitro groups affect their molecular properties (Hashimoto, Ujiie, & Mori, 2003).

Hydrogenation Studies

Klara Koprivova and L. Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including 3-Formyl-4-nitrobenzonitrile, using Raney nickel catalyst. This research is crucial for understanding the chemical reactivity and potential applications of these compounds in various industrial processes (Koprivova & Červený, 2008).

Vibrational Spectroscopy Analysis

The vibrational spectroscopy of nitrobenzonitrile derivatives has been a subject of interest. For example, Sert et al. (2013) conducted a comprehensive study on 4-chloro-3-nitrobenzonitrile, providing valuable insights into the vibrational properties of similar compounds (Sert, Çırak, & Ucun, 2013).

Mass Spectrometry Applications

J. Santos et al. (2016) explored the use of 3-nitrobenzonitrile as a dopant in easy ambient sonic-spray ionization mass spectrometry, highlighting its potential to improve sensitivity in analytical techniques (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).

Safety And Hazards

The safety data sheet for 3-Formyl-4-nitrobenzonitrile indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-formyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFQELNRGJIUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531101
Record name 3-Formyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-nitrobenzonitrile

CAS RN

90178-82-8
Record name 3-Formyl-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90178-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Formyl-4-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Formyl-4-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Formyl-4-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Formyl-4-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Formyl-4-nitrobenzonitrile

Citations

For This Compound
1
Citations
Z Shi, J Fan, DR Kronenthal… - … Process Research & …, 2018 - ACS Publications
The development of a new and practical synthesis for a farnesyltransferase inhibitor 1 is described. The new route started from 2-nitro-5-cyanotoluene (9) and afforded desired 1 in eight …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.